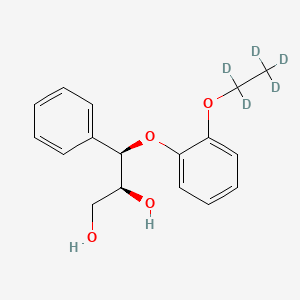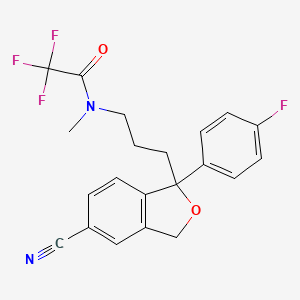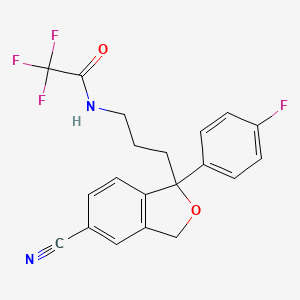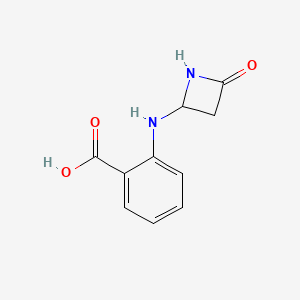
2-((4-Oxoazetidin-2-yl)amino)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((4-Oxoazetidin-2-yl)amino)benzoic acid is a chemical compound with the molecular formula C10H10N2O3 It is characterized by the presence of a benzoic acid moiety linked to an azetidinone ring through an amino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Oxoazetidin-2-yl)amino)benzoic acid typically involves the reaction of 2-aminobenzoic acid with an appropriate azetidinone derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require the presence of a catalyst to facilitate the reaction. The process generally involves heating the reaction mixture to a specific temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-((4-Oxoazetidin-2-yl)amino)benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups.
Applications De Recherche Scientifique
2-((4-Oxoazetidin-2-yl)amino)benzoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of various chemical products and materials.
Mécanisme D'action
The mechanism of action of 2-((4-Oxoazetidin-2-yl)amino)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-((4-Oxoazetidin-2-yl)amino)benzoic acid derivatives: Compounds with similar structures but different substituents on the benzoic acid or azetidinone rings.
Other azetidinone derivatives: Compounds containing the azetidinone ring but linked to different functional groups.
Uniqueness
This compound is unique due to its specific combination of the benzoic acid and azetidinone moieties. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
109880-68-4 |
|---|---|
Formule moléculaire |
C10H10N2O3 |
Poids moléculaire |
206.201 |
Nom IUPAC |
2-[(4-oxoazetidin-2-yl)amino]benzoic acid |
InChI |
InChI=1S/C10H10N2O3/c13-9-5-8(12-9)11-7-4-2-1-3-6(7)10(14)15/h1-4,8,11H,5H2,(H,12,13)(H,14,15) |
Clé InChI |
UHRPDDYDXCIKRF-UHFFFAOYSA-N |
SMILES |
C1C(NC1=O)NC2=CC=CC=C2C(=O)O |
Synonymes |
Benzoic acid, 2-[(4-oxo-2-azetidinyl)amino]- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


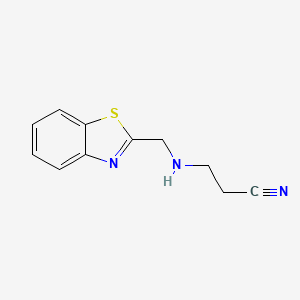


![rel-(2R,3R)-6-[alpha-(2-Ethoxy-d5-phenoxy)benzyl]morpholin-3-one](/img/structure/B562554.png)


